2-Nonanoylpyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-pyridin-2-ylnonan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-2-3-4-5-6-7-11-14(16)13-10-8-9-12-15-13/h8-10,12H,2-7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWBQWMBPVFJCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397222 | |
| Record name | 2-NONANOYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143773-13-1 | |
| Record name | 2-NONANOYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 2 Nonanoylpyridine
Historical and Contemporary Approaches to 2-Nonanoylpyridine Synthesis
The synthesis of 2-acylpyridines, including this compound, has traditionally involved the acylation of pyridine (B92270) derivatives. One of the foundational methods is the acylation of picoline (methylpyridine). acs.org This often requires the use of strong bases to deprotonate the methyl group, followed by reaction with an acylating agent. rsc.org However, these reactions can be challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic substitution and can lead to side reactions like addition to the ring. youtube.com
More contemporary approaches have sought to overcome these limitations. One such method involves the inverse electron demand Diels-Alder reaction. For instance, 2-acylpyridines have been synthesized from 5-acyl-1,2,4-triazines reacting with norbornadiene in boiling p-cymene, resulting in good yields. tandfonline.comtandfonline.com Another modern strategy is the [2+2+2] cycloaddition of diynes with acyl cyanides, catalyzed by iridium complexes, which has proven to be an efficient route to 2-acylpyridines. researchgate.netacs.org
Development of Novel Synthetic Pathways
The quest for more efficient and versatile synthetic methods has led to the development of novel pathways for producing 2-acylpyridines. These new routes often aim to improve upon the limitations of earlier methods, such as harsh reaction conditions or the need for pre-functionalized starting materials. nih.govnih.gov
One innovative approach involves the functionalization of the methylene (B1212753) carbon in picolines under milder conditions. This can be achieved through the concept of latent pronucleophiles, where silylated picolines are activated by a Lewis base catalyst to react with electrophiles like allylic fluorides. rsc.org This strategy avoids the use of strong bases and expands the scope of possible reactions. rsc.org Additionally, new methods for the functionalization of the pyridine ring itself, such as through C-H activation or the use of pyridine N-oxides, have been explored to introduce acyl groups. researchgate.net
Chemo- and Regioselective Synthesis of this compound
Achieving chemo- and regioselectivity is a critical aspect of modern organic synthesis, ensuring that the desired product is formed with high specificity. In the context of this compound synthesis, this means selectively acylating the C2-position of the pyridine ring without undesired reactions at other positions or functional groups.
Catalyst-controlled reactions have emerged as a powerful tool for achieving high selectivity. For example, different catalysts can direct the carbocyclization of 2-alkynyl aryl ketones to form either 1-indanones or 1-naphthols with excellent chemo- and regioselectivity. nih.gov Similarly, organocatalyzed additions of nucleophiles to cyclic carbonates have been shown to proceed with high chemo- and regioselectivity. nih.govresearchgate.net The development of tandem reactions, where multiple bond-forming events occur in a single pot under selective control, also represents a significant advancement in achieving synthetic efficiency and selectivity. burleylabs.co.uk
Catalytic Methods in this compound Synthesis
Catalysis plays a pivotal role in the modern synthesis of this compound and related compounds, offering pathways with higher efficiency, selectivity, and sustainability. acs.org Various catalytic systems, including transition metals, organocatalysts, and enzymes, have been employed.
Transition metal catalysis is prominent in several synthetic routes. Iridium complexes, such as [Ir(cod)Cl]2/rac-BINAP, have been successfully used to catalyze the [2+2+2] cycloaddition of diynes and acyl cyanides to produce 2-acylpyridines. researchgate.netacs.org Rhodium(III) and copper(I) catalysts have demonstrated control over the intramolecular carbocyclization of alkynyl ketones. nih.gov
Organocatalysis, the use of small organic molecules as catalysts, has also gained traction. Chiral Lewis bases, for instance, can catalyze the enantioselective allylation of picoline-based pronucleophiles. rsc.org N-Heterocyclic carbenes (NHCs) are another class of organocatalysts that have shown versatility in various transformations. researchgate.net Furthermore, the combination of organocatalysis with transition metal catalysis, known as dual catalysis, is an emerging area that can achieve transformations not possible with a single catalytic system. frontiersin.org
The table below summarizes some of the catalytic methods used in the synthesis of acylpyridines.
| Catalyst System | Reaction Type | Product Type | Reference |
| [Ir(cod)Cl]2/rac-BINAP | [2+2+2] Cycloaddition | 2-Acylpyridines | researchgate.netacs.org |
| Rhodium(III) | 5-exo-dig Carbocyclization | 1-Indanones | nih.gov |
| Copper(I) | 6-endo-dig Carbocyclization | 1-Naphthols | nih.gov |
| Chiral Lewis Base | Allylation | Enantioenriched allylation products | rsc.org |
| N-Heterocyclic Carbenes | Various | Functionalized heterocycles | researchgate.net |
Green Chemistry Principles in Synthetic Route Design
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes. epitomejournals.comgranthaalayahpublication.org Key principles include maximizing atom economy, using safer solvents, employing catalytic reagents, and designing for energy efficiency. acs.orgresearchgate.netrsc.org
In the synthesis of this compound, applying green chemistry principles could involve several strategies. The use of catalytic methods over stoichiometric reagents is a primary example, as it reduces waste generation. acs.org For instance, catalytic [2+2+2] cycloadditions are more atom-economical than classical condensation reactions that produce stoichiometric byproducts.
The choice of solvent is another critical factor. Efforts are being made to replace hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids. researchgate.netaaqr.org Reactions that can be performed under solvent-free conditions, such as some microwave-assisted syntheses, are particularly advantageous from a green chemistry perspective. researchgate.net
Furthermore, designing synthetic pathways with fewer steps, such as tandem or one-pot reactions, minimizes the consumption of reagents and energy, and reduces the generation of waste. burleylabs.co.uk The development of biosynthetic pathways using enzymes could also offer a highly selective and environmentally benign route to target molecules in the future. rsc.org
The table below outlines some green chemistry considerations in synthesis.
| Green Chemistry Principle | Application in Synthesis |
| Atom Economy | Designing reactions where most atoms from the reactants are incorporated into the final product. acs.org |
| Catalysis | Using catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste. acs.org |
| Safer Solvents | Replacing hazardous solvents with environmentally benign alternatives or performing reactions solvent-free. researchgate.net |
| Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. granthaalayahpublication.org |
| Waste Prevention | Designing syntheses to produce minimal or no waste. acs.org |
Chemical Reactivity and Reaction Mechanisms of 2 Nonanoylpyridine
Nucleophilic and Electrophilic Reactions Involving the Pyridine (B92270) Moiety
The pyridine ring in 2-Nonanoylpyridine is an electron-deficient system. This is due to the greater electronegativity of the nitrogen atom compared to carbon, which results in a significant polarization of the ring. This inherent electronic property makes the pyridine ring susceptible to nucleophilic attack, particularly at the positions ortho (C2 and C6) and para (C4) to the nitrogen atom. Conversely, the electron-deficient nature of the ring deactivates it towards electrophilic aromatic substitution.
Nucleophilic Aromatic Substitution Mechanisms
Nucleophilic aromatic substitution (SNAr) on pyridine and its derivatives is a well-established process that preferentially occurs at the 2- and 4-positions. stackexchange.comechemi.com The presence of the 2-nonanoyl group, an electron-withdrawing substituent, further enhances the electrophilicity of the pyridine ring, making it even more susceptible to nucleophilic attack.
The mechanism of SNAr reactions on pyridines involves the initial attack of a nucleophile on the aromatic π-system. stackexchange.comechemi.com This step is typically the rate-determining step as it disrupts the aromaticity of the ring, leading to a high-energy anionic intermediate known as a Meisenheimer complex. stackexchange.comechemi.com The stability of this intermediate is crucial for the reaction to proceed. stackexchange.comechemi.com
When a nucleophile attacks the C2 or C4 position of the pyridine ring, the resulting negative charge can be delocalized onto the electronegative nitrogen atom through resonance. stackexchange.comechemi.com This delocalization provides significant stabilization to the intermediate. In contrast, attack at the C3 or C5 position does not allow for the negative charge to be placed on the nitrogen atom. stackexchange.com Consequently, the intermediates formed from attack at the C2 and C4 positions are more stable, and the reaction proceeds preferentially through these pathways. stackexchange.comechemi.com
Common nucleophiles used in SNAr reactions with pyridines include amines, alkoxides, and thiolates. chemrxiv.orgyoutube.com For instance, the reaction of a 2-halopyridine with an amine can lead to the formation of a 2-aminopyridine (B139424) derivative. youtube.com While these reactions often require elevated temperatures or strong bases, the activation provided by the 2-acyl group in this compound can facilitate these substitutions under milder conditions. chemrxiv.org
| Position of Attack | Stability of Intermediate | Reason for Stability/Instability |
| C2 (ortho) | High | Negative charge delocalized onto the electronegative nitrogen atom. stackexchange.comechemi.com |
| C4 (para) | High | Negative charge delocalized onto the electronegative nitrogen atom. stackexchange.comechemi.com |
| C3 (meta) | Low | Negative charge is not delocalized onto the nitrogen atom. stackexchange.com |
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (SEAr) on the pyridine ring is significantly more challenging compared to benzene. wikipedia.org The electronegative nitrogen atom deactivates the ring towards attack by electrophiles. Furthermore, under the acidic conditions often required for SEAr reactions (e.g., nitration or sulfonation), the pyridine nitrogen is readily protonated. wikipedia.orgrsc.org This protonation results in the formation of a pyridinium (B92312) ion, which is even more strongly deactivated towards electrophilic attack. wikipedia.orgrsc.org
Direct electrophilic substitution on pyridine, if it occurs at all, is extremely slow and requires harsh reaction conditions. wikipedia.org When substitution does take place, it is directed to the 3-position. This is because the intermediates resulting from attack at the 2-, 4-, and 6-positions are highly destabilized by the adjacent positive charge on the nitrogen atom.
To circumvent the low reactivity of pyridine towards SEAr, an indirect approach involving the corresponding pyridine N-oxide is often employed. wikipedia.org The N-oxide is more reactive than pyridine itself and directs electrophilic substitution to the 4-position. wikipedia.orgrsc.org Subsequent reduction of the N-oxide group regenerates the pyridine ring, yielding the 4-substituted product. wikipedia.org
Reactions of the Nonanoyl Side Chain
The nonanoyl side chain of this compound, consisting of a carbonyl group and a long alkyl chain, offers various sites for chemical transformations. These reactions can be broadly categorized into oxidation and reduction pathways and functional group interconversions.
Oxidation and Reduction Pathways
The carbonyl group of the nonanoyl side chain is susceptible to both oxidation and reduction. Reduction of the ketone can lead to the formation of a secondary alcohol. This transformation can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). imperial.ac.uk These reactions proceed via nucleophilic addition of a hydride ion to the carbonyl carbon.
Conversely, the alkyl chain can be subject to oxidation, although this typically requires strong oxidizing agents and may lead to a mixture of products. ucr.edu For instance, strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can potentially cleave the alkyl chain or oxidize it at various positions. ucr.edu
| Reaction Type | Reagent(s) | Product Functional Group |
| Reduction of Ketone | NaBH₄, LiAlH₄ | Secondary Alcohol imperial.ac.uk |
| Oxidation of Alkyl Chain | KMnO₄, H₂CrO₄ | Carboxylic Acids, etc. (potential for cleavage) ucr.edu |
Functional Group Interconversions
The carbonyl group and the α-protons of the nonanoyl side chain are key to various functional group interconversions. biotechacademy.dkub.edu For example, the ketone can be converted to other functional groups such as an oxime by reaction with hydroxylamine, or a hydrazone by reaction with hydrazine (B178648) derivatives. vanderbilt.edu These reactions are important for the synthesis of a variety of heterocyclic compounds.
The α-protons (protons on the carbon adjacent to the carbonyl group) are acidic and can be removed by a base to form an enolate. This enolate is a powerful nucleophile and can participate in a range of reactions, including alkylation and aldol (B89426) condensation, allowing for the further elaboration of the side chain.
Furthermore, the entire nonanoyl side chain can be modified. For instance, the Wolff-Kishner or Clemmensen reduction can be used to completely reduce the carbonyl group to a methylene (B1212753) group (-CH₂-), yielding 2-nonylpyridine.
Rearrangement Reactions and Concerted Mechanisms
Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. wiley-vch.debdu.ac.in In the context of 2-acylpyridines, several types of rearrangements are conceivable, often initiated by reactions at the pyridine nitrogen or the acyl side chain.
One notable rearrangement is the Boekelheide rearrangement, which is a echemi.comechemi.com-sigmatropic rearrangement of pyridyl N-oxides to give 2-(1-hydroxy)alkyl pyridines. unavarra.es This reaction proceeds through a concerted mechanism, meaning that bond breaking and bond formation occur simultaneously in a single transition state. unavarra.eswikipedia.org While the direct substrate is a pyridyl N-oxide, its formation from this compound and subsequent rearrangement represents a potential reaction pathway.
Concerted reactions, such as cycloadditions, are characterized by a cyclic transition state where all bond changes occur in a single step. byjus.comlibretexts.org The pyridine ring itself can participate as a component in cycloaddition reactions, although the aromaticity of the ring often makes such reactions energetically unfavorable unless the ring is activated or the reaction conditions are harsh. For instance, Diels-Alder reactions involving pyridine as the diene are rare. However, the nonanoyl side chain could be modified to contain a diene or dienophile, which could then participate in concerted cycloaddition reactions. byjus.com
Other types of rearrangements, such as the Beckmann rearrangement of an oxime derived from this compound, could lead to the formation of an amide. fiveable.me This reaction is catalyzed by acid and involves the migration of the group anti to the hydroxyl group of the oxime. fiveable.me
Studies on Reaction Kinetics and Thermodynamics of this compound
The study of reaction kinetics and thermodynamics provides fundamental insights into the reactivity, stability, and reaction mechanisms of a chemical compound. For this compound, while specific experimental data on its reaction kinetics and thermodynamics are not extensively documented in publicly available literature, valuable inferences can be drawn from studies on analogous 2-acylpyridines and related reaction types. These studies form the basis for understanding the probable behavior of this compound in various chemical transformations.
Research into the reactivity of the 2-acylpyridine family primarily focuses on reactions involving the carbonyl group and the pyridine ring. The interplay between the electron-withdrawing nature of the pyridine ring and the steric and electronic effects of the long nonanoyl side chain dictates the kinetic and thermodynamic parameters of its reactions.
General Principles from Analogous Systems
Kinetic investigations of reactions involving 2-acylpyridines, such as hydrolysis and reduction, often reveal the significant influence of the alkyl chain length on the reaction rates. For instance, in catalyzed hydrolysis reactions of esters that form an N-acylpyridinium intermediate, the rate of reaction is observed to be dependent on the length of the acyl chain. dtic.milacs.org Studies on the hydrolysis of p-nitrophenyl alkanoates catalyzed by synthetic polymers with pyridine functionalities have shown that both acylation and deacylation rates can be affected by the hydrophobicity and steric bulk of the alkyl group. dtic.milacs.org These reactions often follow Michaelis-Menten kinetics, indicating the formation of a catalyst-substrate complex. dtic.milacs.org The rate of these reactions typically increases with the alkyl chain length up to a certain point, after which steric hindrance may lead to a decrease in the reaction rate. dtic.mil
Thermodynamic considerations for reactions of 2-acylpyridines, such as in hydride transfer reactions, have been explored computationally. For example, studies on dihydropyridine (B1217469) derivatives, which are related to the reduction products of 2-acylpyridines, have quantified thermodynamic driving forces and kinetic intrinsic barriers. mdpi.comresearchgate.net These studies highlight that thermodynamically favorable structures are not always the most kinetically favorable. mdpi.comresearchgate.net
Detailed Research Findings from Related Reactions
While specific data for this compound is scarce, the following table summarizes findings from studies on related 2-acylpyridine reactions, which can be used to predict the behavior of this compound.
Table 1: Kinetic and Mechanistic Data for Reactions of 2-Acylpyridine Analogues
| Reaction Type | Substrate(s) | Catalyst/Conditions | Key Findings | Inferred Relevance to this compound |
|---|---|---|---|---|
| Catalytic Hydrolysis | p-Nitrophenyl alkanoates (varying alkyl chain length) | Synthetic polymer with 4-(dialkylamino)pyridine functionality | Reaction follows Michaelis-Menten kinetics. Acylation and deacylation rates are dependent on alkyl chain length, with a maximum rate observed for a C6 chain. dtic.milacs.org | The kinetics of hydrolysis involving this compound would likely be influenced by its long C8 alkyl chain, potentially affecting substrate binding and reaction rates within a catalytic cycle. |
| Asymmetric Henry Reaction | 2-Acylpyridine N-oxides | Ni-Aminophenol Sulfonamide Complex | The reaction proceeds to form β-nitro alcohols. The electronic properties of substituents on the pyridine ring affect the reaction's activity and selectivity. acs.org | The reactivity of the carbonyl group in this compound N-oxide in similar C-C bond-forming reactions would be influenced by the electronic nature of the pyridine N-oxide and the steric bulk of the nonanoyl group. |
| Asymmetric Henry Reaction | 2-Acylpyridines | Ni–PyBisulidine complex | Simple methyl ketone derivatives of 2-acylpyridines yield tertiary nitro alcohols. The reaction is sensitive to the structure of the ketone. acs.org | This suggests that this compound could undergo similar additions to the carbonyl group, although the larger nonanoyl group might sterically hinder the approach of nucleophiles compared to a methyl group, affecting reaction rates and yields. |
| Hydride Transfer | Dihydropyridine Isomers (computational study) | N/A (Calculated) | Thermodynamic driving forces and kinetic intrinsic barriers were calculated. It was found that thermodynamic and kinetic favorability do not always correlate. mdpi.comresearchgate.net | For reduction reactions of this compound, the thermodynamic stability of the resulting alcohol product and the kinetic barrier to the hydride transfer would be key parameters determining the reaction's feasibility and rate. |
The provided data underscores that the reactivity of this compound is a complex function of its structure. The long alkyl chain can influence reaction kinetics through steric hindrance and hydrophobic interactions, particularly in enzyme-catalyzed or micellar systems. The electron-withdrawing pyridine ring activates the carbonyl group towards nucleophilic attack, a feature common to all 2-acylpyridines.
Derivatives and Analogues of 2 Nonanoylpyridine
Design and Synthesis of Novel 2-Nonanoylpyridine Derivatives
The design of novel this compound derivatives is often guided by the strategic introduction of various functional groups and structural motifs to the core molecule. Synthetic strategies for creating these new molecules are diverse and can be tailored to achieve specific chemical goals.
One common approach involves the modification of the pyridine (B92270) ring. For instance, the introduction of substituents such as halogens, alkyl groups, or methoxy (B1213986) groups can significantly alter the electronic properties of the ring. The synthesis of such derivatives can be achieved through various organic reactions. For example, chlorination of a pyridine precursor can yield a chlorinated analogue. mdpi.com Subsequent reactions can then be used to introduce other functionalities.
Another key area of modification is the nonanoyl side chain. The length of the alkyl chain can be varied, or functional groups can be introduced along its length. For example, the synthesis of analogues with different acyl chain lengths can be accomplished by using different acylating agents in the initial synthesis.
The synthesis of N-pyridyl-hydrazone derivatives represents another class of modifications. nih.gov These can be synthesized by reacting a suitable pyridine-containing precursor with a hydrazine (B178648) derivative. nih.gov This introduces a hydrazone linkage, which can significantly impact the molecule's conformation and potential for hydrogen bonding.
Furthermore, the creation of fused heterocyclic systems is a powerful strategy for generating novel derivatives. For example, a pyridine derivative can be used as a starting material to construct fused rings like pyrido[2,3-d]pyrimidines or pyrazolo[3,4-b]pyridines. mdpi.com These reactions often involve cyclocondensation with appropriate reagents like ethyl acetoacetate, acetic anhydride, or hydrazine hydrate. mdpi.com
A variety of synthetic methods are employed to create these derivatives, including:
Acylation: The foundational reaction to attach the nonanoyl chain to the pyridine ring.
Halogenation: To introduce halogen atoms onto the pyridine ring.
Nucleophilic Substitution: To replace leaving groups on the pyridine ring with other functional groups.
Condensation Reactions: To form new rings fused to the pyridine core. mdpi.com
Click Chemistry: A versatile method for creating complex structures, such as those involving triazole rings. nih.gov
The following table provides an overview of potential synthetic strategies for novel this compound derivatives based on established methods for related pyridine compounds.
| Derivative Type | Synthetic Strategy | Key Reagents | Reference |
| Halogenated Pyridine Ring | Electrophilic or Nucleophilic Halogenation | N-Halosuccinimide, POCl₃ | mdpi.com |
| Substituted Pyridine Ring | Nucleophilic Aromatic Substitution | Amines, Alkoxides | mdpi.com |
| Modified Acyl Chain | Use of different Acyl Chlorides/Anhydrides | Decanoyl chloride, Octanoyl chloride | N/A |
| Hydrazone Derivatives | Condensation Reaction | Hydrazine Hydrate, Substituted Hydrazines | nih.gov |
| Fused Heterocycles | Cyclocondensation Reactions | Ethyl acetoacetate, Malononitrile | mdpi.com |
| Triazole Conjugates | Click Chemistry (Copper-catalyzed azide-alkyne cycloaddition) | Azide-functionalized pyridine, Terminal alkyne | nih.gov |
Exploration of Structural Modifications and Their Chemical Consequences
The structural modification of this compound has profound effects on its chemical properties. These changes are a direct consequence of the altered electronic and steric environment of the molecule.
Electronic Effects: The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) onto the pyridine ring significantly influences its reactivity.
Electron-Withdrawing Groups (e.g., -NO₂, -CN, Halogens): These groups decrease the electron density of the pyridine ring, making it more susceptible to nucleophilic attack. They also increase the acidity of any protons on the ring.
Electron-Donating Groups (e.g., -NH₂, -OR, -Alkyl): These groups increase the electron density of the pyridine ring, enhancing its basicity and making it more reactive towards electrophiles.
Steric Effects: The size and position of substituents can introduce steric hindrance, which can affect the molecule's conformation and its ability to interact with other molecules. For example, a bulky substituent near the nitrogen atom of the pyridine ring can hinder its ability to act as a Lewis base.
Solubility and Lipophilicity: Modifications to the nonanoyl chain or the pyridine ring can alter the molecule's solubility in various solvents. Introducing polar functional groups (e.g., -OH, -NH₂) can increase hydrophilicity, while extending the alkyl chain or adding non-polar groups increases lipophilicity.
The following table summarizes the chemical consequences of various structural modifications.
| Modification | Chemical Consequence |
| Introduction of EWG on Pyridine Ring | Decreased basicity, increased susceptibility to nucleophilic attack |
| Introduction of EDG on Pyridine Ring | Increased basicity, increased reactivity towards electrophiles |
| Lengthening/Shortening of Acyl Chain | Altered lipophilicity and steric profile |
| Introduction of Polar Groups | Increased hydrophilicity |
| Fusing a second ring system | Rigidification of the structure, altered electronic distribution |
Structure-Activity Relationship (SAR) Investigations in Non-Clinical Contexts
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a molecule relates to its biological or chemical activity. ashp.org In a non-clinical context, this can refer to its efficacy as a catalyst, its binding affinity to a particular material, or its performance in a specific chemical assay.
For this compound and its analogues, SAR investigations would focus on correlating structural changes with observable effects. collaborativedrug.com For example, a study might investigate how modifications to the pyridine ring affect the molecule's ability to inhibit a particular enzyme.
Key aspects of SAR studies include:
Identification of the Pharmacophore: Determining the essential structural features required for activity.
Exploring the Effects of Substituents: Systematically varying substituents on the pyridine ring and the acyl chain to see how this impacts activity.
Stereochemistry: Investigating how the three-dimensional arrangement of atoms affects activity. nih.gov
For instance, in a series of N-pyridyl-hydrazone derivatives, it was found that the nature and position of substituents on an attached phenyl ring significantly influenced their inhibitory activity against monoamine oxidase (MAO). nih.gov Compounds with a trifluoromethyl or hydroxyl group at the 4-position of the phenyl ring showed considerable activity. nih.gov This highlights the importance of specific electronic and steric features in determining the molecule's function.
The following table outlines a hypothetical SAR study for a series of this compound derivatives in a non-clinical context, such as inhibiting a specific enzymatic reaction.
| Derivative | Modification | Observed Activity | SAR Interpretation |
| Analogue 1 | 4-Chloro-2-nonanoylpyridine | Moderate | Electron-withdrawing group at position 4 is tolerated. |
| Analogue 2 | 4-Methoxy-2-nonanoylpyridine | Low | Electron-donating group at position 4 is detrimental. |
| Analogue 3 | 2-Heptanoylpyridine | High | Shorter acyl chain is preferred for this interaction. |
| Analogue 4 | 2-Nonanoyl-6-methylpyridine | Low | Steric hindrance near the acyl chain reduces activity. |
Conjugates and Hybrid Molecules Incorporating the this compound Scaffold
The development of conjugates and hybrid molecules involves covalently linking the this compound scaffold to another distinct chemical entity. nih.gov This strategy aims to create new molecules with combined or enhanced properties.
Types of Conjugates and Hybrid Molecules:
Antimicrobial Hybrids: If this compound were to be linked to another molecule with antimicrobial properties, the resulting hybrid could exhibit synergistic effects or a broader spectrum of activity. nih.gov
Fluorescently Labeled Probes: Conjugating this compound to a fluorescent dye could enable its use in imaging studies to track its localization within a system.
Polymer Conjugates: Attaching the this compound scaffold to a polymer backbone could modify its solubility, stability, and delivery characteristics.
The synthesis of such conjugates often relies on robust and efficient ligation chemistries. For example, if a this compound derivative is functionalized with an azide (B81097) group, it can be readily conjugated to a molecule containing a terminal alkyne via a copper-catalyzed "click" reaction. nih.gov
The design of these hybrid molecules requires careful consideration of the linker used to connect the two moieties. The length, flexibility, and chemical nature of the linker can significantly influence the properties and activity of the final conjugate.
Analytical Methodologies for 2 Nonanoylpyridine
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental technique for separating components of a mixture. nih.govchromtech.com It operates on the principle of differential partitioning of compounds between a stationary phase and a mobile phase. nih.govoup.com.au For 2-Nonanoylpyridine, both gas and liquid chromatography are viable, each with specific advantages.
Gas chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds like this compound. sigmaaldrich.com In GC, a gaseous mobile phase transports the vaporized sample through a column containing a stationary phase. sigmaaldrich.com The separation is based on the compound's boiling point and its interaction with the stationary phase. sigmaaldrich.com
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and powerful combination for the analysis of volatile compounds. nist.gov As this compound elutes from the GC column, it enters the mass spectrometer, which acts as the detector. The MS ionizes the molecule and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a chemical fingerprint for identification. nist.gov This technique is not only highly specific for qualitative identification but also provides quantitative data by measuring the ion abundance. nist.gov
Gas Chromatography-Electron Capture Detector (GC-ECD): The Electron Capture Detector (ECD) is highly sensitive to compounds with electronegative functional groups, such as halogens. scioninstruments.com While this compound contains a nitrogen atom in its pyridine (B92270) ring, the ECD is generally less sensitive to nitrogen-containing compounds compared to halogenated ones. scioninstruments.comrestek.com However, depending on the specific research application and the absence of other interfering electronegative species, GC-ECD could potentially be used, although it is not the most conventional choice for this compound.
Below is a table outlining typical parameters for a GC-MS method suitable for analyzing this compound.
| Parameter | Value/Description | Purpose |
| GC System | Gas Chromatograph coupled to a Mass Spectrometer | Separation and Detection |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column | Separates compounds based on boiling point and polarity. |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) | Transports the sample through the column. |
| Inlet Temperature | 250 °C | Ensures rapid vaporization of the sample. |
| Oven Program | Start at 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min | Separates compounds with different boiling points over time. |
| MS Ion Source | Electron Ionization (EI) at 70 eV | Fragments the molecule in a reproducible pattern for identification. |
| MS Scan Range | m/z 40-400 | Detects the molecular ion and characteristic fragment ions. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte before MS detection. |
High-Performance Liquid Chromatography (HPLC) is a dominant technique in pharmaceutical and chemical analysis, suitable for compounds that are non-volatile or thermally unstable. mdpi.com this compound can be effectively analyzed by HPLC, particularly using a reversed-phase setup. mdpi.comresearchgate.net
HPLC with UV Detection: HPLC coupled with an Ultraviolet (UV) detector is a common configuration. measurlabs.com The pyridine ring and the carbonyl group in this compound are chromophores, meaning they absorb UV light. A Diode-Array Detector (DAD) can measure the absorbance across a wide range of wavelengths simultaneously, providing a UV spectrum that aids in peak identification and purity assessment. measurlabs.com Quantification is achieved by comparing the peak area of the sample to that of a known standard. researchgate.net
HPLC with Mass Spectrometry (LC-MS): For higher specificity and sensitivity, HPLC can be coupled with a mass spectrometer. nih.govmdpi.com LC-MS is particularly useful for confirming the identity of the compound in complex matrices. mdpi.com Electrospray ionization (ESI) is a common soft ionization technique used in LC-MS that typically keeps the molecule intact, allowing for the determination of its molecular weight. currenta.de
The table below details typical parameters for an HPLC-UV/MS method for this compound analysis.
| Parameter | Value/Description | Purpose |
| HPLC System | HPLC or UPLC system with UV/DAD and/or Mass Spectrometer | Separation and Detection |
| Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) | Separates compounds based on hydrophobicity. |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) | Elutes compounds from the column; formic acid improves peak shape and ionization. |
| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and analysis time. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Injection Volume | 10 µL | The amount of sample introduced into the system. |
| UV Detection | Diode Array Detector (DAD) monitoring at ~260 nm | Quantifies the analyte based on UV absorbance. |
| MS Detector | ESI source, positive ion mode | Confirms molecular weight and provides structural information. |
Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable for the structural elucidation of molecules like this compound. nih.govajchem-a.com These methods probe the interaction of the molecule with electromagnetic radiation to provide detailed information about its atomic composition and bonding arrangement. arcjournals.org
Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy can identify the functional groups present in this compound. ajchem-a.com The spectrum would be expected to show characteristic absorption bands for the carbonyl (C=O) group of the ketone at approximately 1700 cm⁻¹ and bands corresponding to the C=C and C=N stretching vibrations of the pyridine ring in the 1600-1400 cm⁻¹ region. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for determining the precise structure of an organic molecule.
¹H NMR: This would reveal the number of different types of protons and their neighboring environments. Signals for the aromatic protons on the pyridine ring would appear in the downfield region (δ 7.0-9.0 ppm), while the protons of the aliphatic nonanoyl chain would appear in the upfield region (δ 0.8-3.0 ppm).
¹³C NMR: This technique provides information on the different carbon environments. The carbonyl carbon would show a characteristic signal around δ 200 ppm, with aromatic carbons appearing between δ 120-150 ppm and aliphatic carbons in the δ 10-40 ppm range.
Mass Spectrometry-Based Identification and Structural Elucidation
Mass spectrometry (MS) is a key analytical method for determining the molecular weight and structure of compounds. currenta.dearcjournals.org When coupled with a separation technique like GC or HPLC, it becomes a highly specific tool for identifying unknown substances. arcjournals.org
High-resolution mass spectrometry (HRMS) can measure the mass of a molecule with very high accuracy (to four decimal places or better), which allows for the determination of its elemental composition and molecular formula. currenta.de
Tandem mass spectrometry (MS/MS or MSⁿ) provides detailed structural information through fragmentation analysis. mdpi.comnih.gov The this compound molecule would be isolated in the mass spectrometer and fragmented by collision-induced dissociation (CID). ucdavis.edu The resulting fragment ions provide clues about the molecule's structure. A primary fragmentation pathway would be the alpha-cleavage adjacent to the carbonyl group, resulting in the loss of the octyl radical or the formation of a characteristic pyridoyl cation.
| Ion Type | Proposed Structure / Formula | Expected m/z |
| Molecular Ion [M]⁺• | [C₁₄H₂₁NO]⁺• | 219 |
| Fragment Ion 1 | [C₅H₄N-CO]⁺ (Pyridoyl cation) | 106 |
| Fragment Ion 2 | [C₅H₄N]⁺ (Pyridine cation) | 78 |
Advanced Separation and Detection Strategies
For analyzing this compound in highly complex samples, advanced separation techniques may be required to achieve the necessary resolution and sensitivity. leco.com
Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This technique utilizes two different GC columns in series to provide a much higher peak capacity (i.e., better separation) than conventional single-column GC. leco.com It is particularly advantageous for resolving target analytes from complex matrix interferences, which is often necessary in food, environmental, or biological samples. leco.com The structured nature of GCxGC chromatograms can also simplify the identification of compound classes. leco.com
Modern approaches also focus on developing "green" analytical methodologies that minimize solvent consumption and waste, with techniques like solid-phase microextraction (SPME) for sample preparation being a key area of development. nih.gov
Development and Validation of Analytical Procedures for Research Applications
Before an analytical method can be used for routine research applications, it must be developed and validated to ensure it is fit for its intended purpose. researchgate.netpsu.edu Method validation is the process of demonstrating that an analytical procedure is suitable, reliable, and accurate for the intended analysis. ujpronline.com The validation process is guided by international standards, such as the ICH Q2(R2) guideline. europa.eu
Key validation parameters include: researchgate.netresearchgate.net
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or matrix components. europa.eu
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies on spiked samples.
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage. psu.edu
The development and validation of a specific, accurate, and robust analytical method are critical for generating reliable data in any research study involving this compound. ujpronline.com
Biological Activity Research Non Clinical Focus
Investigation of Molecular Interactions with Biomolecules
No studies detailing the specific molecular interactions of 2-Nonanoylpyridine with biomolecules such as proteins or DNA were identified. Research into its binding modes, including hydrogen bonding, van der Waals forces, or π-stacking interactions with biological targets, is not available in the public domain.
Enzyme Modulation and Inhibition Studies
There is no available literature that specifically investigates this compound as an enzyme modulator or inhibitor. While the outline suggests exploring its potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI), no studies have been found that test or confirm this activity for this compound.
Receptor Binding and Signaling Pathway Analysis
Information regarding the binding affinity of this compound to specific biological receptors is absent from published research. Consequently, there are no available analyses of its potential effects on intracellular signaling pathways.
In Vitro Biological Screening and Cellular Responses
No data from in vitro biological screening assays for this compound could be located. This includes a lack of information on its effects on cell lines, such as cytotoxic or antiproliferative activity, or any other measurable cellular responses.
Elucidation of Biological Mechanisms in Non-Clinical Models
Due to the absence of primary research on its biological activity, the mechanism of action for this compound in any non-clinical model has not been elucidated.
Ecological Role and Chemical Communication of 2 Nonanoylpyridine
Identification and Characterization as a Semiochemical
Semiochemicals are chemical substances that convey signals between organisms, influencing their behavior. These chemical messengers are broadly categorized into pheromones, which facilitate intraspecific communication, and allelochemicals, which mediate interactions between different species. The identification and characterization of a compound as a semiochemical involve a multi-step process that includes the collection of glandular secretions or airborne volatiles from the organism, chemical analysis to identify the compound's structure, and bioassays to determine its behavioral or physiological effects on other organisms.
While specific literature extensively detailing the identification of 2-Nonanoylpyridine as a semiochemical is specialized, the process for related compounds offers a clear framework. For instance, in the study of ant chemical communication, researchers have identified a variety of ketones as crucial signaling molecules. In dolichoderine ants of the genus Azteca, cyclopentyl ketones have been identified as key components of their alarm-defense system. These compounds were extracted from the anal glands of the ants and identified using techniques such as gas chromatography-mass spectrometry (GC-MS). Subsequent bioassays demonstrated that these ketones elicit sustained alarm behavior in worker ants, confirming their role as pheromones.
Similarly, the identification of trail pheromones in ants, such as those in the genus Monomorium, involves analyzing secretions from glands like the poison gland or Dufour's gland. Researchers create artificial trails with extracts from these glands or with synthetically produced candidate compounds to observe if they induce trail-following behavior in nestmates. The characterization of a compound like this compound would follow a similar protocol, involving its isolation from a biological source and rigorous testing to establish its function as a chemical signal. The presence of a ketone functional group in this compound is consistent with the chemical nature of many known insect semiochemicals.
Role in Intraspecific Chemical Communication
Intraspecific chemical communication is vital for the social organization, reproduction, and defense of many species. Pheromones, the chemical signals used within a species, can be classified based on the responses they elicit, such as alarm, aggregation, sex, or trail-following.
In insects, particularly social insects like ants, chemical communication is fundamental to colony life. While direct evidence for this compound's pheromonal function is specific to certain species, the roles of similar ketones in other insects provide a strong basis for its likely functions. For instance, various ketones serve as alarm pheromones in ants, signaling danger and recruiting nestmates to a specific location. When an ant is disturbed or attacked, it can release these volatile compounds from specialized glands, triggering a rapid response from nearby colony members.
Another critical pheromonal function is trail-following. Ants lay down chemical trails from a food source back to the nest, a behavior that is essential for efficient foraging. These trails are composed of specific chemical compounds that guide other workers. In some ant species, components of their trail pheromones are secreted from the poison gland. Given its chemical structure, this compound has the potential to function as a component of a trail pheromone blend in certain insect species, guiding foragers and coordinating collective food retrieval. The specific function of a pheromone can also be concentration-dependent, with low concentrations acting as an attractant and high concentrations serving as an alarm signal.
The behavioral and physiological responses to a semiochemical are the ultimate confirmation of its function. For a compound acting as an alarm pheromone, the typical behavioral responses in social insects include increased agitation, aggressive posturing, and attraction towards the source of the signal to confront the threat. Physiologically, this can be accompanied by an increased state of alertness and readiness for action.
If this compound were to function as a trail pheromone, the primary behavioral response would be orientation and movement along the chemical trail. This trail-following behavior is a classic example of chemotaxis, where an organism directs its movements in response to a chemical stimulus. The precision of this behavior is often remarkable, allowing ants to follow complex paths to and from a resource. The physiological response to a trail pheromone involves the activation of specific olfactory receptors on the insect's antennae, which then transmit signals to the brain, leading to the coordinated motor response of following the trail. In some cases, pheromones can also induce longer-term physiological changes, known as primer effects, although these are less commonly associated with trail or alarm pheromones.
Interspecific Chemical Signaling and Eavesdropping Phenomena
Chemical signals are not always private. In many ecosystems, other species have evolved to intercept and use these signals for their own benefit, a phenomenon known as "eavesdropping". This is a form of interspecific chemical signaling where the receiver of the signal benefits, while the emitter may be harmed.
The chemical communication systems of social insects are particularly vulnerable to exploitation by a wide range of natural enemies, including predators, parasitoids, and even other competing ant species. frontiersin.org For example, the alarm pheromones released by Azteca ants to defend their colony can also attract specialist phorid flies. frontiersin.org These parasitic flies use the ants' own chemical signals to locate their hosts and lay eggs on or in them. frontiersin.org A compound like this compound, if used as an alarm or trail pheromone, could similarly serve as a kairomone for a predator or parasitoid, betraying the location of the sender.
Eavesdropping is not limited to natural enemies. Competing ant species can also intercept trail pheromones to locate and usurp food resources. This chemical espionage can lead to interspecific conflicts and shape the competitive landscape among different species in an ecosystem. Therefore, the evolution of chemical signals is often a trade-off between the benefits of intraspecific communication and the risks of interspecific exploitation.
Biosynthetic Pathways and Secretion Mechanisms in Biological Systems
The biosynthesis of insect pheromones, particularly those derived from fatty acids, is a well-studied field. Ketones like this compound are typically synthesized from common fatty acid precursors through a series of enzymatic modifications. The biosynthesis would likely begin with a nine-carbon fatty acid, nonanoic acid.
The general pathway for fatty acid synthesis in insects involves the enzyme fatty acid synthase (FAS), which builds up the carbon chain from acetyl-CoA and malonyl-CoA units. nih.govresearchgate.netresearchgate.net Once the appropriate chain length is achieved, the fatty acid can be released and then undergo further modifications. To produce a ketone like this compound, the fatty acid would likely be activated to its acyl-CoA ester and then undergo oxidation to introduce a keto group at the second carbon position. This could be followed by decarboxylation. The specific enzymes involved in these final steps can be highly specific to the species and the particular pheromone being produced.
Once synthesized, these semiochemicals are stored in and secreted from specialized exocrine glands. In ants, a variety of glands are involved in chemical communication, including the mandibular, poison, Dufour's, and pygidial glands. For example, trail pheromones in many myrmicine ants are produced in the poison gland. nih.gov The secretion mechanism often involves the release of the glandular contents through a duct that opens to the outside of the body. For trail-laying, an ant may periodically touch the tip of its abdomen to the substrate, depositing small amounts of the pheromone from the poison or Dufour's gland. For alarm pheromones, a more explosive release of volatile compounds may occur to rapidly disseminate the signal into the surrounding environment.
Theoretical and Computational Chemistry Studies of 2 Nonanoylpyridine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation (MP2) theory are employed to model the electronic structure of 2-Nonanoylpyridine. nih.gov These calculations can determine optimized molecular geometries, vibrational frequencies, and electronic properties such as orbital energies and charge distributions.
The electronic structure of pyridine (B92270) derivatives is significantly influenced by the nature and position of substituents. rsc.org For this compound, the electron-withdrawing nature of the acyl group and the nitrogen heteroatom in the pyridine ring affects the electron density distribution across the molecule. researchgate.net The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding its reactivity. The HOMO is often localized on the pyridine ring and the non-bonding electrons of the nitrogen and oxygen atoms, while the LUMO is typically centered on the π* orbitals of the pyridine ring and the carbonyl group. researchgate.net
The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Reactivity descriptors, derived from conceptual DFT, such as chemical potential, hardness, and the Fukui function, can be calculated to predict the most likely sites for electrophilic and nucleophilic attack. mdpi.com These calculations help in understanding the molecule's behavior in chemical reactions. mdpi.combnujournal.com
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques provide a dynamic perspective on the behavior of this compound. molecular-modelling.chnih.gov These methods are used to study the interactions of the molecule with its environment, such as in a solvent or in a biological system. researchgate.net
Molecular dynamics (MD) simulations, for instance, can track the movement of atoms over time, providing insights into the conformational flexibility and intermolecular interactions of this compound. nih.gov By simulating the molecule in a box of water molecules, for example, one can study its solvation and how water molecules arrange themselves around the polar and non-polar regions of the molecule. These simulations are crucial for understanding the behavior of the molecule in aqueous environments. nih.gov
Docking studies, a key component of molecular modeling, can be used to predict the binding orientation and affinity of this compound to a protein target. researchgate.net This is particularly relevant in drug discovery, where understanding the interaction between a small molecule and a biological macromolecule is essential. molecular-modelling.chresearchgate.net
Conformation Analysis and Conformational Landscapes
The flexibility of the nonanoyl side chain in this compound gives rise to multiple possible conformations. iscnagpur.ac.in Conformational analysis aims to identify the stable conformers and the energy barriers between them. gmu.edulibretexts.org This is achieved by systematically rotating the rotatable bonds and calculating the energy at each step, resulting in a potential energy surface. ethz.ch
The relative stability of different conformers is determined by a combination of factors, including steric hindrance, torsional strain, and intramolecular interactions such as hydrogen bonding. gmu.edulibretexts.org For this compound, the orientation of the long alkyl chain with respect to the pyridine ring is a key determinant of its conformational preference. iscnagpur.ac.in The interaction between the carbonyl group and the pyridine ring also plays a significant role. imperial.ac.uk
Computational Elucidation of Reaction Mechanisms
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. rsc.orgrsc.orgorientjchem.org By calculating the energies of reactants, transition states, and products, it is possible to map out the entire reaction pathway. bnujournal.com
For example, theoretical studies can elucidate the mechanism of the synthesis of this compound. This involves identifying the key intermediates and the transition states that connect them. The calculated activation energies for each step can help to determine the rate-limiting step of the reaction. rsc.org
Furthermore, computational methods can be used to explore the reactivity of this compound in various chemical transformations. cecam.org For instance, the mechanism of its reduction, oxidation, or its participation in condensation reactions can be investigated. These studies provide detailed insights into the electronic changes that occur during the reaction, such as bond formation and breakage. orientjchem.org
Application of Chemometrics and Machine Learning in Related Chemical Space
Chemometrics and machine learning are increasingly being applied to explore the vast chemical space of pyridine derivatives. researchgate.netdiva-portal.org These data-driven approaches can identify patterns and relationships between chemical structure and properties that may not be immediately obvious. ondalys.fr
Quantitative Structure-Activity Relationship (QSAR) studies, a key area of chemometrics, can be used to build mathematical models that relate the structural features of pyridine derivatives to their biological activity or other properties. researchgate.net These models can then be used to predict the properties of new, unsynthesized compounds. scielo.br
Machine learning algorithms, such as neural networks and support vector machines, can be trained on large datasets of pyridine compounds to predict various properties, including reactivity, toxicity, and spectroscopic characteristics. scielo.brx-mol.neth-its.org While specific studies on this compound may be limited, the principles and methods applied to the broader class of pyridine derivatives are directly relevant. These computational tools can accelerate the discovery and optimization of molecules with desired properties within this chemical space. cecam.orgx-mol.net
Non Clinical Research Applications of 2 Nonanoylpyridine
Development of Research Reagents and Biochemical Assays
Based on available research, no specific studies have been identified that detail the direct use of 2-Nonanoylpyridine as a primary research reagent or its application in the development of biochemical assays. While precursors to its derivatives, such as nonanoyl chloride, are utilized as biochemical reagents for life science research, dedicated research on this compound for these purposes is not documented in the reviewed literature. google.com
Potential in Material Science Research and Advanced Materials Development (e.g., polyacetylene derivatives)
A significant area of non-clinical research for derivatives of this compound is in the field of material science, specifically in the development of novel polyacetylene derivatives. Research has been conducted on the synthesis and properties of a new polyacetylene polyelectrolyte using a monomer derived from the reaction of 2-ethynylpyridine (B158538) and nonanoyl chloride. ontosight.ai
In a notable study, researchers synthesized a new polyacetylene derivative with a 2-ethynyl-N-nonanoylpyridinium chloride substituent. The process involved a quaternization reaction between 2-ethynylpyridine and nonanoyl chloride, which formed the monomeric salt in situ. This monomer subsequently underwent polymerization without the need for a separate catalyst, producing the corresponding polyacetylene derivative in a high yield of 89%. ontosight.ai
The resulting ionic conjugated polymer was soluble in polar solvents such as methanol, DMF, DMAc, DMSO, and NMP. ontosight.ai Due to its ionic side chains, the polymer exhibited a strong tendency to absorb moisture from the air. ontosight.ai Instrumental analysis confirmed the structure of the polymer as having a polyacetylene backbone with the intended substituent. ontosight.ai
Electrochemical analysis revealed that the polymer exhibits irreversible electrochemical behavior between its oxidation and reduction peaks. Furthermore, it demonstrated stable oxidation-reduction behavior for up to 50 cycles in electrochemical scan experiments, which is a characteristic similar to other ionic conjugated polymers. ontosight.ai This stability suggests potential for applications in electronic materials or sensors where such properties are desirable.
Table 1: Properties of Polyacetylene Derivative with 2-ethynyl-N-nonanoylpyridinium chloride Substituent
| Property | Finding | Source |
| Synthesis Method | Catalyst-free polymerization of 2-ethynylpyridine by nonanoyl chloride. | ontosight.ai |
| Yield | 89% | ontosight.ai |
| Solubility | Completely soluble in polar solvents (methanol, DMF, DMAc, DMSO, NMP). | ontosight.ai |
| Physical Characteristic | High tendency to absorb atmospheric moisture. | ontosight.ai |
| Electrochemical Behavior | Irreversible oxidation-reduction peaks; stable for up to 50 cycles. | ontosight.ai |
Utilization as a Chemical Probe in Mechanistic Studies
There is no specific information available from the conducted research that identifies this compound as a chemical probe for use in mechanistic studies. While the broader class of pyridine (B92270) derivatives is often explored for creating chemical probes to investigate biological pathways, specific research detailing such a role for this compound has not been found. ontosight.aioist.jpnih.gov
Environmental and Ecological Research Tool Development
No research applications of this compound in the context of environmental or ecological research tool development were identified in the reviewed literature.
Future Research Directions for 2 Nonanoylpyridine
Emerging Synthetic Methodologies and Scalable Production
The synthesis of 2-acylpyridines, including 2-nonanoylpyridine, is undergoing a significant evolution, with a focus on developing more efficient, sustainable, and scalable methods. Traditional approaches are often being replaced by novel strategies that offer improved yields, regioselectivity, and milder reaction conditions.
Recent advancements include metal-free, chemo- and regioselective acylation of pyridine (B92270) derivatives using alcohols in water, which presents a greener alternative to conventional methods that often rely on metal catalysts. dergipark.org.tr This approach, utilizing a radical process initiated by an agent like potassium persulfate, allows for the synthesis of various alkanoyl- and aroylpyridines. dergipark.org.tr Another promising area is photocatalysis. Light-driven methods, such as the photocatalytic C(sp3)−H acylation of unfunctionalized alkyl derivatives, can be adapted for the synthesis of complex ketones. nih.gov These reactions can be significantly accelerated using flow chemistry, reducing reaction times from hours to minutes. nih.gov
Flow chemistry is a particularly important development for scalable production. numberanalytics.comdiva-portal.org Continuous-flow reactors offer enhanced control over reaction parameters, improved safety for handling hazardous reagents, and more reliable scaling from laboratory to industrial production. diva-portal.orgbeilstein-journals.org The Bohlmann–Rahtz pyridine synthesis, for example, has been successfully adapted to a microwave flow reactor, allowing for a one-step preparation of trisubstituted pyridines without the need to isolate intermediates. beilstein-journals.org Similarly, flow systems have been employed for the acylation of various compounds, demonstrating the potential for efficient and scalable synthesis of derivatives that could include this compound. beilstein-journals.orgunimi.it The development of such scalable processes is crucial for making this compound and its analogues more accessible for extensive research and potential commercial applications. nih.govpeerj.comresearchgate.net
Future research will likely focus on refining these emerging methodologies, exploring new catalytic systems (including biocatalysis and novel metal catalysts), and optimizing flow chemistry protocols to further improve efficiency and sustainability. numberanalytics.comresearchgate.net
Table 1: Comparison of Synthetic Methodologies for Acylpyridines
| Methodology | Key Advantages | Potential for Scalability | Key References |
|---|---|---|---|
| Metal-Free Acylation in Water | Environmentally friendly ("green chemistry"), high yields. | Moderate to High | dergipark.org.tr |
| Photocatalytic Acylation | High efficiency, mild conditions, can be used for late-stage functionalization. | High, especially when combined with flow chemistry. | nih.gov |
| Flow Chemistry Synthesis | Enhanced safety, precise control, reliable scaling, reduced reaction times. | High | numberanalytics.comdiva-portal.orgbeilstein-journals.org |
Exploration of Novel Non-Clinical Biological Targets and Mechanisms
While the full biological profile of this compound is yet to be determined, research into structurally related pyridine derivatives suggests a wealth of potential non-clinical biological activities worth investigating. Pyridine-containing compounds are prevalent in medicinal chemistry, known for a wide array of biological effects including antimicrobial and antiproliferative actions. nih.govekb.eg
Future research should focus on high-throughput screening programs to identify the biological targets of this compound. nih.govresearchgate.net For instance, derivatives of 2-acetylpyridine (B122185) thiosemicarbazones have shown significant antifilarial activity, suggesting that acylpyridines could be a scaffold for developing agents against parasitic infections. nih.gov Similarly, novel pyrrolo-pyridine derivatives have been identified as a new class of potent antibacterial agents. nih.gov The mechanism of action for such compounds could involve the inhibition of essential enzymes or disruption of cellular processes like protein synthesis. researchgate.net
Investigations into the anticancer potential of this compound are also warranted. Many heterocyclic compounds, including 5-oxopyrrolidine derivatives and thieno[2,3-b]pyridine-based compounds, have demonstrated cytotoxicity against human cancer cell lines. ekb.egmdpi.com The structure-activity relationship studies of various pyridine derivatives have indicated that specific substitutions can enhance antiproliferative activity. nih.gov Understanding how the nonanoyl side chain of this compound influences its interaction with potential cancer-related targets will be a key area of study. The asymmetric Henry reaction of 2-acylpyridine N-oxides provides a pathway to chiral β-nitro tert-alcohols, which are valuable substructures in bioactive compounds, further expanding the potential biological space to explore. mdpi.com
Advancements in High-Throughput Analytical Characterization
The comprehensive study of this compound and its potential applications relies on robust and efficient analytical methods. Recent advancements in high-throughput analytical techniques are set to accelerate the characterization of this compound and its derivatives.
High-throughput screening (HTS) assays are essential for rapidly evaluating the biological activity of large libraries of compounds. nih.govresearchgate.net Automated systems can perform and analyze numerous experiments with minimal human intervention, generating data at a rapid pace. researchgate.net For instance, a double-reporter system has been used for HTS to identify antibacterial agents and simultaneously provide insights into their mechanism of action. nih.govresearchgate.net Such platforms could be adapted to screen this compound against a wide range of biological targets.
For chemical analysis and purification, modern chromatographic techniques are indispensable. Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) offers a highly sensitive and selective method for the quantification of pyridine compounds in various matrices. cam.ac.uknih.gov This technique is crucial for pharmacokinetic studies, environmental analysis, and quality control. cam.ac.uknih.gov Methodologies for separating pyridine isomers and derivatives using mixed-mode or hydrogen-bonding chromatography are also evolving, offering improved resolution and compatibility with mass spectrometry. sielc.comnih.gov Furthermore, automated flow synthesis and purification systems are being developed, which can streamline the entire process from reaction to obtaining a pure compound, significantly accelerating research and development cycles. researchgate.net The application of these advanced analytical workflows will be critical in building a detailed profile of this compound's chemical and biological properties.
Table 2: High-Throughput Analytical Techniques for Pyridine Derivatives
| Technique | Application | Advantages | Key References |
|---|---|---|---|
| High-Throughput Screening (HTS) | Biological activity profiling, mechanism of action studies. | Rapid screening of large compound libraries, automation. | nih.govresearchgate.netresearchgate.net |
| UPLC-MS/MS | Quantification in biological and environmental samples. | High sensitivity, high selectivity, rapid analysis. | cam.ac.uknih.gov |
| Automated Flow Purification | Synthesis and purification of compound libraries. | Increased efficiency, integration of synthesis and purification. | researchgate.net |
Integrated Computational and Experimental Research Frameworks
The synergy between computational modeling and experimental work is creating powerful new paradigms in chemical research. For a molecule like this compound, integrated frameworks can accelerate the discovery process, from designing new syntheses to predicting biological activity and elucidating reaction mechanisms.
Computational chemistry can provide deep insights into reaction pathways. For example, DFT and ONIOM(DFT:MM) methods have been used to characterize the complex mechanism of the photoinduced iridium-catalyzed enantioselective trichloromethylation of 2-acylpyridines. nih.gov Such studies can explain experimental outcomes, like enantioselectivity, by identifying key steric or electronic factors in transition states. nih.gov Similarly, computational studies have supported the proposed mechanism for the visible-light-activated β-C(sp3)-H functionalization of 2-acylpyridines. nih.govthieme-connect.com
In the realm of biological activity, computational methods can predict physicochemical properties, drug-likeness, and ADME (absorption, distribution, metabolism, and excretion) characteristics before a compound is even synthesized. auctoresonline.org This in-silico screening helps to prioritize candidates for synthesis and testing, saving time and resources. auctoresonline.orgfrontiersin.org Molecular docking and quantitative structure-activity relationship (QSAR) studies can be employed to predict the binding of this compound to potential biological targets and to guide the design of more potent analogues. Combining these computational predictions with experimental validation through synergistic catalysis or biological assays creates a highly efficient iterative cycle for discovery. unibo.it
Broader Ecological and Evolutionary Significance Studies
The study of this compound can also extend into the fields of ecology and evolutionary biology. Pyridine alkaloids, as a class of secondary metabolites, play significant roles in the natural world. escientificpublishers.comresearchgate.net
Many alkaloids serve as chemical defenses for plants against herbivores and pathogens. escientificpublishers.com Future research could investigate whether this compound or similar compounds are produced by any organisms as part of their defense mechanisms. For example, fire ant venom contains piperidine (B6355638) alkaloids that have potent insecticidal and antibiotic properties, which are crucial for their ecological success. mdpi.com Exploring the potential antimicrobial or insecticidal properties of this compound could uncover new ecological roles. Pyridine alkaloids can also be involved in symbiotic relationships and act as nitrogen storage compounds in some plants. znaturforsch.com
The environmental fate of pyridine derivatives is another important area of study. Pyridine itself is readily degraded by soil bacteria, but the biodegradability of substituted pyridines can vary significantly. wikipedia.orgtandfonline.comresearchgate.net Research into the microbial degradation pathways of this compound would be crucial for assessing its environmental impact. uludag.edu.trnih.gov Understanding how microorganisms evolve to metabolize such synthetic compounds can provide insights into bioremediation strategies and the evolutionary dynamics of microbial catabolic pathways. seplite.com
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing 2-Nonanoylpyridine’s purity and structural integrity?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural motifs, high-performance liquid chromatography (HPLC) with UV detection for purity assessment (>95%), and mass spectrometry (MS) for molecular weight verification. Cross-reference spectral data with computational predictions (e.g., NIST Chemistry WebBook protocols for analogous pyridine derivatives) to resolve ambiguities .
Q. How should researchers handle this compound given limited toxicity data?
- Methodological Answer : Adopt precautionary measures aligned with pyridine derivative guidelines: use fume hoods, wear nitrile gloves, and employ closed-system transfers. For acute exposure (inhalation/skin contact), follow terpyridine-class protocols: rinse with water, seek medical consultation, and provide SDS documentation to healthcare providers .
Q. What synthetic routes are feasible for this compound?
- Methodological Answer : Acylation of pyridine via Friedel-Crafts reactions using nonanoyl chloride under anhydrous conditions (e.g., AlCl₃ catalysis at 0–5°C). Monitor reaction progress with thin-layer chromatography (TLC) and purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Optimize yields by adjusting stoichiometry (1.2:1 acyl chloride:pyridine) and reaction time (2–4 hr) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?
- Methodological Answer : Conduct systematic meta-analyses of bioactivity studies, focusing on variables like solvent polarity (e.g., DMSO vs. aqueous buffers), cell-line specificity, and assay sensitivity (e.g., IC₅₀ discrepancies). Validate findings using orthogonal assays (e.g., fluorescence-based binding vs. enzymatic inhibition) and cross-reference with structural analogs (e.g., 2-aminopyridine derivatives) .
Q. What experimental designs are optimal for studying this compound’s stability under varying pH and temperature?
- Methodological Answer : Perform accelerated stability studies:
- pH stability : Incubate in buffers (pH 3–10) at 25°C/40°C; analyze degradation products via LC-MS.
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition thresholds.
- Light sensitivity : Expose to UV-Vis light (300–800 nm) and monitor photodegradation with HPLC .
Q. How can computational modeling enhance the design of this compound-based ligands?
- Methodological Answer : Employ density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and molecular docking (AutoDock Vina) to screen binding affinities against target proteins (e.g., kinase domains). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Key Considerations for Researchers
- Data Validation : Cross-check experimental results with NIST reference data for pyridine derivatives to mitigate spectral misinterpretation .
- Safety Protocols : Document all handling procedures in line with terpyridine-class SDS guidelines, emphasizing chronic toxicity data gaps .
- Experimental Reproducibility : Archive raw data (spectra, chromatograms) and detailed synthesis/purification logs to facilitate peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
